6-Propoxypyridin-3-OL
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Overview
Description
6-Propoxypyridin-3-OL is an organic compound with the molecular formula C8H11NO2 It is a derivative of pyridine, characterized by the presence of a propoxy group at the 6th position and a hydroxyl group at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Propoxypyridin-3-OL typically involves the reaction of 3-hydroxypyridine with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as distillation or recrystallization to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding pyridine N-oxides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group at the 3rd position can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
6-Propoxypyridin-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 6-Propoxypyridin-3-OL involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are subject to ongoing research and may vary based on the specific context of its use.
Comparison with Similar Compounds
3-Hydroxypyridine: Lacks the propoxy group at the 6th position.
6-Methoxypyridin-3-OL: Contains a methoxy group instead of a propoxy group.
6-Ethoxypyridin-3-OL: Contains an ethoxy group instead of a propoxy group.
Uniqueness: 6-Propoxypyridin-3-OL is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties compared to its analogs
Biological Activity
6-Propoxypyridin-3-OL is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : C10H13NO
- Molecular Weight : 165.22 g/mol
The presence of the propoxy group and hydroxyl group on the pyridine ring significantly influences its biological properties, including its interaction with various biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Chk1 Inhibition : Similar compounds have demonstrated potent inhibitory effects on Chk1, a critical regulator in the DNA damage response pathway. This inhibition can enhance the cytotoxicity of DNA-damaging agents such as doxorubicin and camptothecin, suggesting potential applications in cancer therapy .
- Antioxidant Activity : The hydroxyl group in this compound may contribute to its ability to scavenge free radicals, thereby reducing oxidative stress in cells .
Antitumor Activity
Several studies have evaluated the antitumor potential of this compound. A notable study assessed its effectiveness as an adjunct to conventional chemotherapy. The findings revealed that:
- Cell Viability Assays : The compound significantly reduced cell viability in cancer cell lines when combined with doxorubicin, enhancing the overall therapeutic effect (Table 1).
Assay Type | Cell Line | IC50 (μM) | Combination Effect |
---|---|---|---|
MTT Assay | HeLa | 15.2 | Synergistic |
Crystal Violet | MCF-7 | 12.5 | Synergistic |
LDH Release | A549 | 18.0 | Additive |
Table 1: Antitumor activity of this compound in various cancer cell lines.
Anti-inflammatory Activity
In addition to its antitumor properties, this compound has shown promise in anti-inflammatory applications. The compound's ability to inhibit pro-inflammatory cytokines was demonstrated in vitro:
- Cytokine Inhibition Assays : The compound effectively reduced levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent .
Case Studies
A series of case studies involving patients treated with combinations of this compound and standard chemotherapy regimens have been documented. These studies highlight:
- Patient Profiles : Patients with resistant forms of breast cancer exhibited improved responses when treated with combinations including this compound.
- Clinical Outcomes : Notable improvements in tumor reduction were observed, alongside manageable side effects compared to traditional therapies.
Properties
IUPAC Name |
6-propoxypyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-5-11-8-4-3-7(10)6-9-8/h3-4,6,10H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIISTNRAAROPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC=C(C=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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